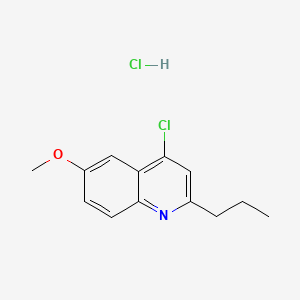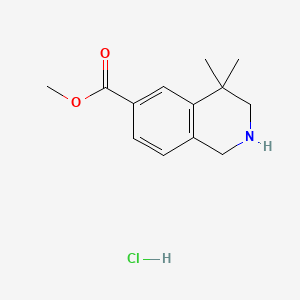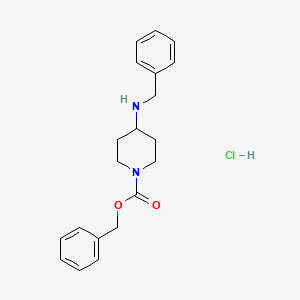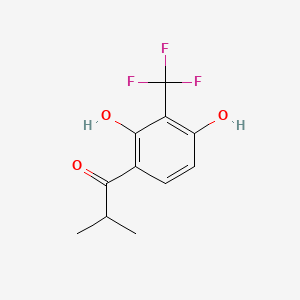
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a chemical compound . It is a type of chalcone, which are natural substances found in the metabolism of several botanical families . Chalcones are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them .
Synthesis Analysis
The synthesis of chalcones and their derivatives has been a topic of interest due to their potential antibacterial properties . The molecular skeletons of these compounds can be easily obtained through substitutions in the A and B rings of chalcones, in order to obtain the desired bioactivity .Molecular Structure Analysis
The structure of chalcones consists of two aromatic rings linked through a three-carbon alkenone unit . In the case of this compound, it would have additional functional groups attached to the aromatic rings .Chemical Reactions Analysis
Chalcones and their derivatives have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties . This makes them potentially suitable candidates for therapeutic interventions in many human ailments .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .Wissenschaftliche Forschungsanwendungen
Medizin: Antitumor-Eigenschaften
Diese Verbindung zeigt ein Potenzial im medizinischen Bereich aufgrund ihrer strukturellen Ähnlichkeit zu Triazinderivaten, die für ihre Antitumor-Eigenschaften bekannt sind. Triazine wie Hexamethylmelamin und 2-Amino-4-Morpholino-s-Triazin werden klinisch zur Behandlung von Krebsarten wie Lungen-, Brust- und Eierstockkrebs eingesetzt {svg_1}. Das Vorhandensein von Dihydroxy- und Trifluormethylgruppen in der Verbindung könnte auf eine Rolle bei der Hemmung des Tumorwachstums oder der Metastasierung hindeuten, was sie zu einem Kandidaten für weitere Forschungen in der Onkologie macht.
Landwirtschaft: Herbizidformulierung
In der Landwirtschaft werden Verbindungen mit Triazinstrukturen zur Herstellung von Herbiziden verwendet {svg_2}. Die spezifischen funktionellen Gruppen in “1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one” könnten zur Entwicklung neuer Herbizide beitragen, die effektiver und umweltfreundlicher sind. Ihre potenzielle Aktivität gegen Unkräuter könnte untersucht werden, um den Pflanzenschutz zu verbessern.
Materialwissenschaft: Polymer-Photostabilisatoren
Triazinderivate werden auch in der Materialwissenschaft eingesetzt, insbesondere bei der Stabilisierung von Polymeren gegen UV-Abbau {svg_3}. Die betreffende Verbindung könnte auf ihre photostabilisierenden Eigenschaften untersucht werden, die zur Herstellung dauerhafterer Materialien führen könnten, die ihre Integrität und Leistung bei Sonneneinstrahlung erhalten.
Umweltwissenschaften: Siderophor-vermittelte Wirkstoffabgabe
Die Umweltanwendungen von Triazinderivaten umfassen ihren Einsatz als Siderophore für die mikrobielle Eisen-Shelter-vermittelte Wirkstoffabgabe {svg_4}. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, Eisen zu binden und zu transportieren, das für viele biologische Prozesse unerlässlich ist. Diese Eigenschaft kann genutzt werden, um die Abgabe von Medikamenten in Umgebungen zu verbessern, in denen die Eisenverfügbarkeit ein begrenzender Faktor ist.
Wirkmechanismus
The mechanism of action of chalcones and their derivatives is related to their ability to retard the growth of a wide range of pathogenic microorganisms, including multidrug-resistant bacteria . The hydroxylation of C5, C7, C3′, and C4′; and geranylation or prenylation at C6 have been extensively studied to increase bacterial inhibition of flavonoids .
Zukünftige Richtungen
Chalcones and their derivatives are promising agents for combating the multidrug resistance of bacteria to drugs . They have great potential in medicinal chemistry as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these compounds and developing them into effective therapeutic agents.
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNJYJWOHQAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696735 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204737-93-8 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


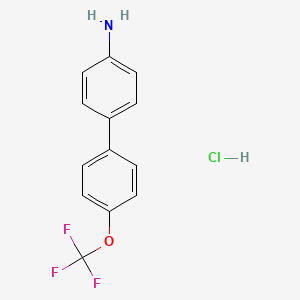
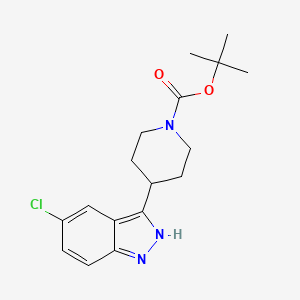
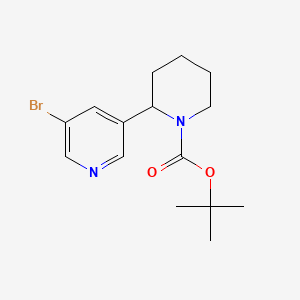
![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)
